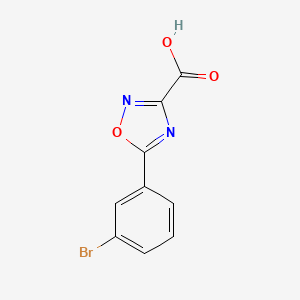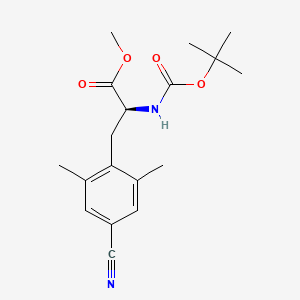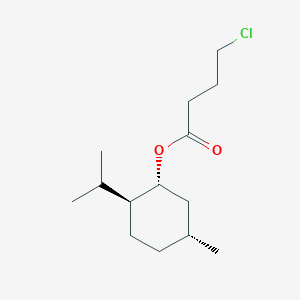
5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule. It contains a bromophenyl group, an oxadiazole ring, and a carboxylic acid group. These types of compounds are often used in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The structure of a molecule like this would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the molecular structure and the positions of the atoms within the molecule .Chemical Reactions Analysis
The reactivity of a molecule like this would depend on its structure and the functional groups it contains. For example, the bromophenyl group might undergo electrophilic aromatic substitution , and the carboxylic acid group could participate in various acid-base reactions.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid and its derivatives are extensively studied in the field of organic chemistry, particularly in the synthesis of various heterocyclic compounds. Yang et al. (2007) demonstrated the synthesis of difluoromethylene-containing 1,2,4-oxadiazole compounds through the reaction of related 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds (Yang et al., 2007). Similarly, Viterbo et al. (1980) studied the crystal and molecular structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, an intermediate in the synthesis of 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid (Viterbo et al., 1980).
Biological Activities
The 1,2,4-oxadiazole derivatives, including those related to 5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid, have been explored for various biological activities. Kohara et al. (1996) described the synthesis and biological activity of benzimidazole-7-carboxylic acids bearing 5-oxo-1,2,4-oxadiazole and related rings, demonstrating their potential as angiotensin II receptor antagonists (Kohara et al., 1996). Husain and Ajmal (2009) synthesized novel 1,3,4-oxadiazole derivatives, including those with 4-bromophenyl groups, and evaluated their anti-inflammatory, analgesic, and antibacterial activities (Husain & Ajmal, 2009).
Application in Drug Discovery
The use of 1,2,4-oxadiazole derivatives in drug discovery, particularly as apoptosis inducers, has been investigated. Cai et al. (2006) discussed the development of a cell-based apoptosis induction assay for the discovery of small molecules with apoptosis-inducing activities, including 3-aryl-5-aryl-1,2,4-oxadiazoles (Cai et al., 2006).
Eigenschaften
IUPAC Name |
5-(3-bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-6-3-1-2-5(4-6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBVERSIURKBQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















